2,5-Dibromothiophène 1,1-dioxyde

Vue d'ensemble

Description

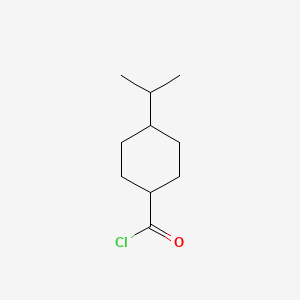

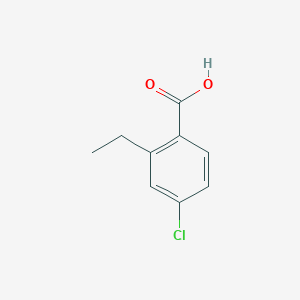

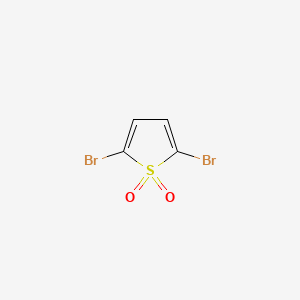

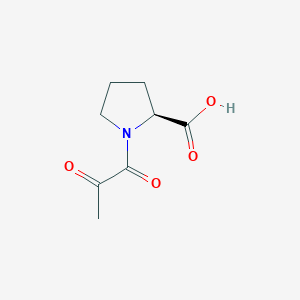

2,5-Dibromothiophene 1,1-dioxide is a chemical compound with the molecular formula C4H2Br2O2S . It has an average mass of 273.931 Da and a monoisotopic mass of 271.814209 Da .

Molecular Structure Analysis

The molecular structure of 2,5-Dibromothiophene 1,1-dioxide consists of 9 heavy atoms . It has 2 hydrogen bond acceptors and no hydrogen bond donors . The compound is not freely rotating .Physical and Chemical Properties Analysis

2,5-Dibromothiophene 1,1-dioxide has a density of 2.6±0.1 g/cm³ . It has a boiling point of 329.4±42.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 54.9±3.0 kJ/mol . Its flash point is 153.0±27.9 °C . The index of refraction is 1.721 .Applications De Recherche Scientifique

Électronique Organique

2,5-Dibromothiophène 1,1-dioxyde: est un élément précieux dans le domaine de l'électronique organique. Son affinité électronique élevée et sa capacité à former des films semi-conducteurs stables le rendent idéal pour une utilisation dans les transistors à effet de champ organiques (OFET), les photovoltaïques organiques (OPV) et les diodes électroluminescentes organiques (OLED). Les atomes de brome du composé sont des sites réactifs pour une fonctionnalisation ultérieure, permettant la synthèse d'une large gamme de matériaux électroniques organiques .

Recherche Pharmaceutique

En recherche pharmaceutique, This compound sert de précurseur à la synthèse de diverses molécules biologiquement actives. Sa réactivité permet l'introduction de pharmacophores par le biais de réactions de couplage catalysées au palladium, ce qui peut conduire au développement de nouveaux médicaments et agents thérapeutiques .

Science des Matériaux

Ce composé est utilisé en science des matériaux pour le développement de nouveaux matériaux polymères. En raison de sa capacité à subir des réactions de polymérisation, il peut être utilisé pour créer des polymères aux propriétés électriques et optiques spécifiques, essentielles pour le développement de matériaux avancés pour les revêtements, les capteurs et d'autres applications .

Synthèse Chimique

This compound: est un réactif polyvalent en synthèse chimique. Il est utilisé dans la préparation de molécules organiques complexes, servant de composé dihalogéné capable de subir diverses réactions de couplage croisé. Cela en fait un outil précieux pour la construction de liaisons carbone-soufre dans la synthèse de dérivés du thiophène .

Études Environnementales

Bien que les applications directes dans les études environnementales ne soient pas bien documentées, des composés comme This compound peuvent être utilisés comme composés modèles pour étudier le devenir environnemental des composés hétérocycliques soufrés. Ils peuvent aider à comprendre les processus de dégradation et les impacts environnementaux potentiels de structures similaires .

Chimie Analytique

En chimie analytique, This compound peut être utilisé comme étalon ou composé de référence dans diverses méthodes chromatographiques et spectroscopiques. Sa structure et ses propriétés bien définies permettent l'étalonnage des instruments et le développement de nouvelles techniques analytiques .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2,5-Dibromothiophene 1,1-dioxide Thiophene compounds, in general, are known to interact with various biological targets due to their aromatic nature .

Mode of Action

The exact mode of action of 2,5-Dibromothiophene 1,1-dioxide It’s known that 2,5-dibromothiophene polymerizes by debromination with magnesium catalyzed by nickel compounds to form poly (2,5- thienylene) . This suggests that 2,5-Dibromothiophene 1,1-dioxide might undergo similar reactions.

Pharmacokinetics

The pharmacokinetic properties of 2,5-Dibromothiophene 1,1-dioxide Some general properties can be inferred from its chemical structure . It has a high gastrointestinal absorption and is BBB permeant . Its Log Kp (skin permeation) is -6.57 cm/s .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,5-Dibromothiophene 1,1-dioxide . For instance, its storage conditions can affect its stability . It should be kept in a dark place, sealed in dry conditions, and at a temperature of 2-8°C

Analyse Biochimique

Biochemical Properties

2,5-Dibromothiophene 1,1-dioxide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 2,5-Dibromothiophene 1,1-dioxide and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways in which it is involved. Additionally, this compound can interact with proteins that contain thiol groups, leading to the formation of covalent bonds and potential alterations in protein function .

Cellular Effects

The effects of 2,5-Dibromothiophene 1,1-dioxide on cellular processes are diverse. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,5-Dibromothiophene 1,1-dioxide can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Furthermore, it can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance .

Molecular Mechanism

At the molecular level, 2,5-Dibromothiophene 1,1-dioxide exerts its effects through several mechanisms. One key mechanism is the binding interaction with biomolecules such as enzymes and proteins. For example, the compound can bind to the active site of cytochrome P450, leading to enzyme inhibition. Additionally, 2,5-Dibromothiophene 1,1-dioxide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dibromothiophene 1,1-dioxide can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Studies have shown that 2,5-Dibromothiophene 1,1-dioxide can undergo degradation when exposed to light and heat, which can affect its long-term impact on cellular function. Additionally, prolonged exposure to the compound can lead to adaptive responses in cells, such as the upregulation of detoxification enzymes .

Dosage Effects in Animal Models

The effects of 2,5-Dibromothiophene 1,1-dioxide vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without causing significant adverse effects. At higher doses, 2,5-Dibromothiophene 1,1-dioxide can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity, highlighting the importance of dose optimization in experimental studies .

Metabolic Pathways

2,5-Dibromothiophene 1,1-dioxide is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence the production of reactive oxygen species (ROS), which play a role in cellular signaling and stress responses .

Transport and Distribution

The transport and distribution of 2,5-Dibromothiophene 1,1-dioxide within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 2,5-Dibromothiophene 1,1-dioxide can also be influenced by its lipophilicity, which determines its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of 2,5-Dibromothiophene 1,1-dioxide is an important factor in its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the presence of sulfone and bromine groups can affect the compound’s interaction with cellular organelles, impacting its overall biochemical activity .

Propriétés

IUPAC Name |

2,5-dibromothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2O2S/c5-3-1-2-4(6)9(3,7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJJLFANVUXGGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(S(=O)(=O)C(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89088-95-9 | |

| Record name | 2,5-Dibromothiophene 1,1-Dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S)-N-[(2S,3S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]-3-methyl-2-(propanoylamino)pentanamide](/img/structure/B1640698.png)

![2,2'-[1,4-Phenylenebis(methyleneimino-4,1-phenyleneoxy)]bis[2-methylpropanoic acid]](/img/structure/B1640712.png)